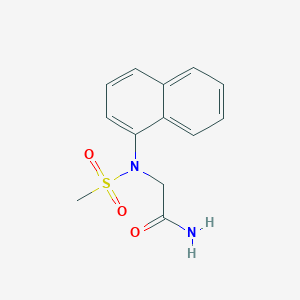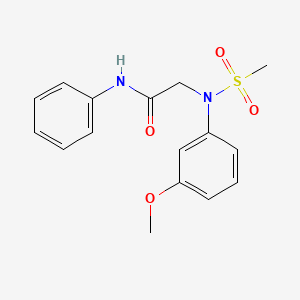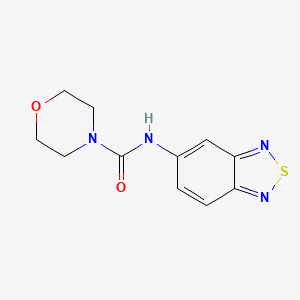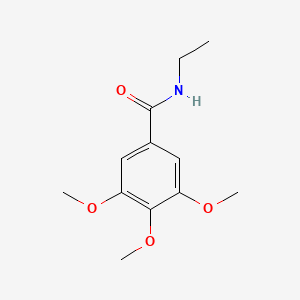![molecular formula C19H22N2O2S B5772604 ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate](/img/structure/B5772604.png)
ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. In addition, ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines. In neurological research, ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate has been shown to have neuroprotective effects and may improve cognitive function.
実験室実験の利点と制限
One advantage of ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate is that it has shown promising results in various preclinical studies. Another advantage is that it is relatively easy to synthesize. However, one limitation of this compound is that its mechanism of action is not fully understood. In addition, more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to determine its safety and efficacy in human clinical trials. In addition, more research is needed to determine its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Finally, there is a need to develop more potent and selective analogs of ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate for use as therapeutic agents.
合成法
The synthesis of ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate involves the reaction of 2-(3-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate.
科学的研究の応用
Ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
ethyl 2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-3-23-17(22)12-24-19-15-9-4-5-10-16(15)20-18(21-19)14-8-6-7-13(2)11-14/h6-8,11H,3-5,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIPRRWYESBNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC2=C1CCCC2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-dimethyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5772530.png)
![4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5772532.png)

![N-[4-(diethylamino)-2-methylphenyl]-4-isopropylbenzamide](/img/structure/B5772540.png)
![N'-{[(3-methoxyphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5772542.png)
![N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5772562.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5772566.png)
![N-benzyl-2-(1-ethyl-2,4-dioxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5772573.png)



![4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)

![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)